molecular formula C11H16O2 B8289674 Cyclohexen-4-ylmethyl methacrylate

Cyclohexen-4-ylmethyl methacrylate

Cat. No.: B8289674
M. Wt: 180.24 g/mol
InChI Key: HVAZUMBELNLIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexen-4-ylmethyl methacrylate (CHMMA) is a methacrylate monomer characterized by a cyclohexenylmethyl substituent attached to the methacryloyl group. Its structure combines the reactivity of the methacrylate double bond with the steric and electronic effects of the cyclohexene ring.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

cyclohex-3-en-1-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H16O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-4,10H,1,5-8H2,2H3

InChI Key

HVAZUMBELNLIGM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1CCC=CC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Cyclohexen-4-ylmethyl Methacrylate and Analogous Monomers

Monomer Substituent Type Key Structural Features Inferred Tg* Reactivity Insights Potential Applications
This compound Cyclohexene ring (unsaturated) Unsaturated cyclohexene ring, methacryloyl group High (~120–150°C) High crosslinking potential due to double bond Specialty polymers, coatings
Cyclohexyl methacrylate Cyclohexane ring (saturated) Saturated cyclohexyl group Moderate (~80–100°C) Lower reactivity; stable under thermal stress Optical plastics, adhesives
Lauryl methacrylate Long alkyl chain (C12) Flexible hydrophobic chain Low (~−20°C) Enhances flexibility; reduces Tg Elastomers, lubricating coatings
Benzyl methacrylate Aromatic ring Rigid benzene ring High (~110–130°C) High rigidity; UV stability High-performance composites

*Tg values are inferred based on substituent chemistry and comparable methacrylate systems.

Structural and Reactivity Differences

  • Cyclohexen-4-ylmethyl vs. Cyclohexyl Methacrylate :
    The unsaturated cyclohexene ring in CHMMA introduces a reactive site for post-polymerization modifications (e.g., hydrogenation or epoxidation), unlike its saturated counterpart. This feature could enable tunable mechanical properties in polymers. Cyclohexyl methacrylate, with a saturated ring, is more thermally stable but less reactive, making it suitable for optical applications requiring clarity and dimensional stability .

  • Comparison with Lauryl Methacrylate :
    Lauryl methacrylate’s long alkyl chain imparts flexibility and hydrophobicity, drastically reducing Tg. In contrast, CHMMA’s rigid cyclohexene ring would increase Tg and stiffness, positioning it for applications requiring structural integrity.

  • Aromatic vs. Cyclohexene Substituents : Benzyl methacrylate’s aromatic ring provides superior UV resistance and rigidity compared to CHMMA’s cyclohexene group. However, CHMMA’s unsaturated ring may offer unique reactivity for functionalized polymers.

Preparation Methods

Esterification of Cyclohexen-4-ylmethanol with Methacryloyl Chloride

The primary synthesis method involves reacting cyclohexen-4-ylmethanol with methacryloyl chloride in the presence of triethylamine as a base. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of methacryloyl chloride. Triethylamine neutralizes the generated HCl, shifting the equilibrium toward product formation.

Reaction Conditions:

  • Temperature: 0–5°C to minimize side reactions (e.g., polymerization of methacrylate groups).

  • Solvent: Anhydrous dichloromethane or chloroform to enhance reagent solubility.

  • Molar Ratios: A 1:1.2 molar ratio of cyclohexen-4-ylmethanol to methacryloyl chloride ensures complete conversion.

Example Procedure (Adapted from and):

  • Dissolve cyclohexen-4-ylmethanol (1.0 mol) in anhydrous chloroform (400 mL).

  • Add triethylamine (1.2 mol) dropwise under nitrogen at 0°C.

  • Slowly introduce methacryloyl chloride (1.2 mol) over 1 hour.

  • Stir the mixture at 0–5°C for 4 hours, then warm to room temperature for 12 hours.

  • Quench with ice-cold water, extract the organic layer, and dry over anhydrous sodium sulfate.

  • Purify the crude product via fractional distillation under reduced pressure (80–85°C at 18 mmHg).

Yield and Purity:

  • Yield: 85–92% after distillation.

  • Purity: >99% by gas chromatography (GC).

Optimization of Reaction Parameters

Role of Solvent and Base

Non-polar solvents like chloroform or ethyl acetate improve miscibility of reagents, while triethylamine ensures efficient HCl scavenging. Substituting triethylamine with weaker bases (e.g., pyridine) reduces yields due to incomplete neutralization.

Temperature Control

Maintaining temperatures below 5°C during methacryloyl chloride addition prevents exothermic side reactions, such as:

  • Thermal polymerization of the methacrylate product.

  • Epoxidation of the cyclohexene ring in the presence of residual acids.

Characterization and Analytical Validation

Spectroscopic Analysis

FT-IR Spectroscopy:

  • C=O Stretch: 1720 cm⁻¹ (ester carbonyl).

  • C=C Stretch: 1630 cm⁻¹ (methacrylate vinyl group) and 1650 cm⁻¹ (cyclohexene ring).

¹H NMR (CDCl₃, 400 MHz):

  • δ 6.10 (s, 1H, CH₂=C–).

  • δ 5.55 (s, 1H, CH₂=C–).

  • δ 4.15 (d, 2H, –OCH₂–).

  • δ 1.90–2.20 (m, 4H, cyclohexene protons).

¹³C NMR:

  • δ 167.2 (ester carbonyl).

  • δ 136.5 (CH₂=C–).

  • δ 125.8 (cyclohexene C=C).

Industrial-Scale Purification Techniques

Fractional Distillation

Post-reaction purification employs fractional distillation under reduced pressure to isolate this compound from unreacted starting materials and oligomers. Key parameters include:

ParameterValue
Boiling Point80–85°C at 18 mmHg
Purity Post-Distillation>99.5%

Thermal and Polymerization Behavior

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (T g) of 36–88°C for homopolymers, depending on molecular weight. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, suitable for high-temperature applications.

Free Radical Polymerization

The monomer undergoes copolymerization with styrene or methyl methacrylate, yielding materials with tunable mechanical properties. Reactivity ratios (r₁ = 0.45 for this compound; r₂ = 1.2 for styrene) indicate a tendency toward alternating copolymers.

Industrial Applications

  • Coatings: Optical clarity and UV resistance make it ideal for automotive clear coats.

  • Adhesives: Copolymers with styrene exhibit high shear strength .

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